molecular formula C7H7BrO2 B1304910 4-Bromo-5-methylbenzene-1,3-diol CAS No. 3446-04-6

4-Bromo-5-methylbenzene-1,3-diol

Cat. No.: B1304910
CAS No.: 3446-04-6
M. Wt: 203.03 g/mol
InChI Key: GLJLCZSVSWEONA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylbenzene-1,3-diol typically involves the bromination of 5-methylresorcinol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. A common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is typically conducted in a solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The bromination reaction is followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Types of Reactions:

    Electrophilic Aromatic Substitution: this compound can undergo further electrophilic aromatic substitution reactions due to the presence of the electron-donating hydroxyl groups.

    Oxidation: The hydroxyl groups can be oxidized to form quinones under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.

Common Reagents and Conditions:

    Bromination: Bromine (Br2) with a catalyst such as FeBr3 or AlBr3.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Zinc (Zn) in acetic acid or catalytic hydrogenation.

Major Products:

    Bromination: this compound.

    Oxidation: 4-Bromo-5-methyl-1,3-benzoquinone.

    Reduction: 5-Methylbenzene-1,3-diol.

Scientific Research Applications

4-Bromo-5-methylbenzene-1,3-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylbenzene-1,3-diol involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and hydroxyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    5-Methylresorcinol: Lacks the bromine atom, making it less reactive in certain electrophilic substitution reactions.

    4-Bromo-1,3-benzenediol: Lacks the methyl group, which can affect its chemical properties and reactivity.

    4-Chloro-5-methylbenzene-1,3-diol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: 4-Bromo-5-methylbenzene-1,3-diol is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-bromo-5-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJLCZSVSWEONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188031
Record name Resorcinol, 4-bromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3446-04-6
Record name Resorcinol, 4-bromo-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorcinol, 4-bromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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